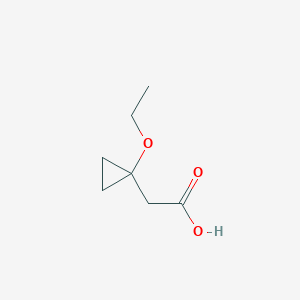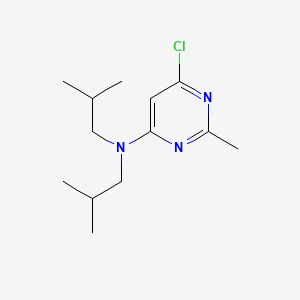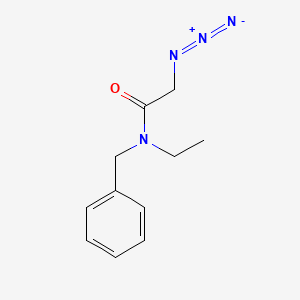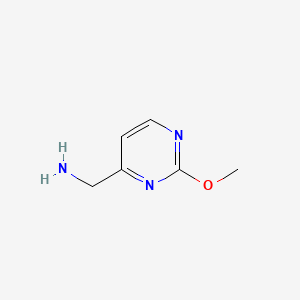
N-Propylphosphorothioic triamide
描述
N-Propylphosphorothioic triamide is a useful research compound. Its molecular formula is C3H12N3PS and its molecular weight is 153.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Phosphorothioic Triamide, N-propyl- is the enzyme urease . Urease is a pervasive enzyme in soil microorganisms that converts urea into ammonia .
Mode of Action
Phosphorothioic Triamide, N-propyl- functions as an inhibitor of urease . By inhibiting the activity of urease, it controls the hydrolysis of urea in the soil, thereby limiting the release of ammonia .
Biochemical Pathways
The inhibition of urease by Phosphorothioic Triamide, N-propyl- affects the nitrogen cycle in the soil. Under normal conditions, urease converts urea into ammonia, which is then used by plants. If ammonia is produced faster than it can be utilized by plants, it is susceptible to volatilization . By inhibiting urease, Phosphorothioic Triamide, N-propyl- slows down this process, reducing the loss of nitrogen from the soil and increasing the efficiency of urea fertilizers .
Result of Action
The inhibition of urease by Phosphorothioic Triamide, N-propyl- results in a slower release of ammonia from urea. This leads to a more efficient use of urea fertilizers, as less nitrogen is lost to the atmosphere through volatilization .
生化分析
Biochemical Properties
N-Propylphosphorothioic triamide plays a crucial role in biochemical reactions, particularly in the inhibition of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound slows down the conversion of urea, allowing for more efficient nitrogen uptake by plants. This interaction is characterized by the binding of this compound to the active site of urease, preventing the enzyme from catalyzing the hydrolysis reaction .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways related to nitrogen metabolism, leading to enhanced nitrogen assimilation and utilization. Additionally, this compound can impact gene expression by modulating the expression of genes involved in nitrogen uptake and assimilation. This results in improved cellular metabolism and overall plant growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with urease at the molecular level. The compound binds to the nickel ions present in the active site of urease, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the hydrolysis of urea, thereby reducing the release of ammonia and carbon dioxide. Additionally, this compound may also influence other enzymes involved in nitrogen metabolism, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on urease activity, leading to sustained improvements in nitrogen utilization and plant growth. The compound’s stability and efficacy may vary depending on environmental factors such as temperature and pH .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits urease activity without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in nitrogen metabolism and potential toxicity to non-target organisms. These findings highlight the importance of optimizing dosage levels to achieve the desired inhibitory effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as urease and other nitrogen-related enzymes, influencing metabolic flux and metabolite levels. By inhibiting urease, this compound reduces the conversion of urea into ammonia, leading to increased nitrogen availability for plant uptake. This modulation of metabolic pathways enhances nitrogen utilization efficiency and promotes plant growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and efficacy in inhibiting urease and other nitrogen-related enzymes. Understanding the transport and distribution of this compound is crucial for optimizing its application in agricultural settings .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with urease and other enzymes involved in nitrogen metabolism. By understanding the subcellular localization of this compound, researchers can gain insights into its mechanism of action and optimize its use in agricultural applications .
属性
IUPAC Name |
N-diaminophosphinothioylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12N3PS/c1-2-3-6-7(4,5)8/h2-3H2,1H3,(H5,4,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFVZMCKSOGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNP(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020961 | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916809-14-8 | |
| Record name | N-Propylphosphorothioic triamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916809-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylphosphorothioic triamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)


![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)








![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)

